Ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate
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Overview
Description
Ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate is an organic compound characterized by the presence of an ethyl ester group, a benzamido group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of ethyl acetoacetate with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with trifluoroacetic anhydride to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as silica or SAFI (Silica-Alumina Framework Incorporation) may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamido or trifluoromethyl derivatives
Scientific Research Applications
Ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), reducing triglyceride synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate: shares similarities with other trifluoromethylated compounds, such as trifluoromethyl ketones and esters.
Ethyl eicosapentaenoic acid: Another ethyl ester with distinct biological activities.
Uniqueness
- The presence of the (Z)-configuration and the trifluoromethyl group makes this compound unique in its reactivity and potential applications. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, enhancing its suitability for various applications .
Properties
Molecular Formula |
C13H12F3NO3 |
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Molecular Weight |
287.23 g/mol |
IUPAC Name |
ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C13H12F3NO3/c1-2-20-12(19)10(8-13(14,15)16)17-11(18)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,17,18)/b10-8- |
InChI Key |
BUQWJERKQAFUTF-NTMALXAHSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C(F)(F)F)/NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(=CC(F)(F)F)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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